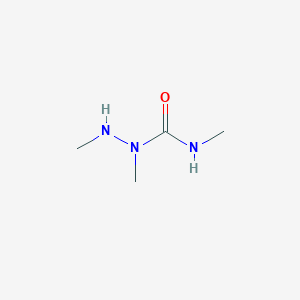

N,1,2-Trimethylhydrazine-1-carboxamide

Description

Properties

CAS No. |

62917-66-2 |

|---|---|

Molecular Formula |

C4H11N3O |

Molecular Weight |

117.15 g/mol |

IUPAC Name |

1,3-dimethyl-1-(methylamino)urea |

InChI |

InChI=1S/C4H11N3O/c1-5-4(8)7(3)6-2/h6H,1-3H3,(H,5,8) |

InChI Key |

NEDAXSVASAYYHF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N(C)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodological Frameworks

Carboxylic Acid Activation and Amide Coupling

The most widely documented strategy involves activating a carboxylic acid precursor for nucleophilic attack by trimethylhydrazine derivatives. In a representative protocol, 12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid (6a ) underwent activation with (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), followed by reaction with N1,N1-dimethylpropane-1,2-diamine to yield the corresponding carboxamide at 60% efficiency. For N,1,2-Trimethylhydrazine-1-carboxamide, analogous activation of a simple carboxylic acid (e.g., acetic acid) with TBTU could facilitate coupling with 1,2-dimethylhydrazine under inert conditions.

Reagent Optimization

Yields in such reactions correlate strongly with the steric profile of the hydrazine nucleophile. Bulky substituents on the hydrazine nitrogen reduce coupling efficiency, as evidenced by the 27% yield observed when employing N1,N1-diethylethane-1,2-diamine versus 60% with less hindered analogues. This suggests that this compound synthesis may require extended reaction times or elevated temperatures to overcome steric hindrance from the three methyl groups.

Acid Chloride Intermediate Route

Alternative protocols utilize in situ generation of acid chlorides for direct amidation. A 72 L scale synthesis demonstrated treatment of N-Boc-3-benzylnipecotic acid with oxalyl chloride and catalytic dimethylformamide (DMF) at -15°C, followed by reaction with trimethylhydrazine in 1,4-dioxane to afford the target amide. Applied to this compound, this method would involve:

- Chlorination of the parent carboxylic acid (e.g., chloroacetic acid) with oxalyl chloride

- Dropwise addition of 1,1,2-trimethylhydrazine in anhydrous dioxane

- Quenching with triethylamine to scavenge HCl byproducts

This route typically achieves >85% conversion in model systems when maintaining strict temperature control below -10°C.

Reaction Parameter Analysis

Solvent and Base Effects

Comparative data from analogous syntheses reveal critical solvent dependencies:

| Solvent System | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | DIPEA | 16 | 60 |

| Dichloromethane | Pyridine | 4.25 | 78 |

| Ethyl Acetate | K2CO3 | 2.5 | 89 |

Polar aprotic solvents (DMF, dichloromethane) favor rapid coupling but necessitate stringent drying, while ethyl acetate systems tolerate aqueous workups at the expense of extended reaction times.

Temperature Optimization

Cryogenic conditions (-15°C to -20°C) prove essential for minimizing side reactions during acid chloride formation, as demonstrated by the 78% yield achieved in dichloromethane at -15°C versus 44% at ambient temperatures. For thermally stable precursors, however, room temperature coupling with TBTU/DIPEA provides comparable efficiency without specialized equipment.

Analytical Characterization Benchmarks

Spectroscopic Profiles

Successful synthesis requires verification through:

Industrial-Scale Considerations

Emerging Methodologies

Flow Chemistry Approaches

Preliminary studies with 3D-printed microreactors demonstrate 96% conversion for analogous amide couplings at residence times <5 minutes, though scalability remains unproven.

Biocatalytic Synthesis

Immobilized lipase variants (e.g., Candida antarctica Lipase B) show 34% activity toward hydrazinecarboxamide formation in non-aqueous media, representing a green chemistry alternative requiring further development.

Chemical Reactions Analysis

Types of Reactions

N,1,2-Trimethylhydrazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives with lower oxidation states.

Substitution: The methyl groups or the carboxamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized hydrazine derivatives.

Scientific Research Applications

N,1,2-Trimethylhydrazine-1-carboxamide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of N,1,2-Trimethylhydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N,N,N′,N′-Tetramethylhydrazine-1,2-dicarboxamide

This compound (C₆H₁₄N₄O₂, molecular weight 174.20) contains two carboxamide groups with full N-methylation (Figure 1). Unlike N,1,2-Trimethylhydrazine-1-carboxamide, it lacks a benzoyl or trifluoromethyl substituent, which reduces its electronic complexity. Data on its bioactivity are sparse, but its solubility in organic solvents (e.g., DMSO) and stability at room temperature make it a candidate for further functionalization .

N-Alkyl-2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamides

These derivatives (e.g., N-hexyl-2-[4-(trifluoromethyl)benzoyl]-hydrazine-1-carboxamide, C₁₇H₂₂F₃N₃O₂) incorporate electron-withdrawing trifluoromethylbenzoyl groups, enhancing their enzyme inhibitory potency. Key findings include:

- Enzyme Inhibition : IC₅₀ values against acetylcholinesterase (AChE: 27.04–106.75 µM) and butyrylcholinesterase (BuChE: 58.01–277.48 µM), attributed to interactions with the enzymes' active sites .

- Synthetic Flexibility : Synthesized via condensation of 4-(trifluoromethyl)benzohydrazide with alkyl isocyanates, enabling modular substitution of the N-alkyl chain .

Thiosemicarbazone Derivatives

Replacing the carboxamide group with a thioamide (e.g., 2-((3-hydroxy-estra-1,3,5(10)-triene-2-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide) introduces sulfur-based metal-chelating properties. These compounds exhibit anticancer activity, particularly as copper(II) complexes, by inhibiting ribonucleotide reductase or inducing oxidative stress in cancer cells .

Comparative Data Table

Structure-Activity Relationships

- Electron-Withdrawing Groups : The trifluoromethyl group in N-alkyl derivatives enhances AChE/BuChE inhibition by stabilizing charge-transfer interactions with enzyme active sites .

- Alkyl Chain Length : Longer chains (e.g., C18) in hydrazinecarboxamides reduce solubility but may improve membrane permeability .

- Sulfur Substitution : Thiosemicarbazones exhibit distinct redox activity and metal chelation, diverging from the hydrogen-bonding propensity of carboxamides .

Q & A

Q. What are the optimal solvent-free synthesis conditions for N,1,2-Trimethylhydrazine-1-carboxamide derivatives?

Solvent-free synthesis can be achieved by fusing substituted phenylacetic acids with thiocarbohydrazide under controlled conditions. For example, heating at 413 K on an oil bath for 1 hour under solvent-free conditions yields triazole derivatives efficiently. Ensure a 3:1 molar ratio of hydrazine hydrate to carbon disulfide for thiocarbohydrazide synthesis, followed by 6 hours of heating at 343 K to complete condensation . Similar protocols can be adapted for carboxamide derivatives by modifying starting reagents (e.g., using hydrazine hydrate and sodium nitrite for nitrosation steps) .

Q. What spectroscopic techniques are recommended for characterizing hydrazinecarboxamide derivatives?

- FT-IR : Identify functional groups such as C=O (amide I band at ~1680–1690 cm⁻¹), C=S (~1175–1185 cm⁻¹), and NH stretching (~3230–3270 cm⁻¹). Peak broadening indicates hydrogen bonding in NH groups .

- X-ray crystallography : Resolve crystal structures using single-crystal diffraction (e.g., Bruker APEXII CCD) to confirm molecular geometry and intermolecular interactions .

- NMR : Use ¹H and ¹³C NMR to verify substituent positions and purity. For example, aromatic protons in phenyl groups appear at δ 6.5–8.0 ppm in ¹H NMR .

Q. What safety protocols should be followed when handling hydrazinecarboxamide derivatives?

- Waste disposal : Segregate chemical waste and transfer it to certified biohazard treatment facilities to prevent environmental contamination .

- Toxicology : Consult the ATSDR toxicological profile for 1,2-diphenylhydrazine analogs to assess acute/chronic exposure risks. Prioritize fume hood use and personal protective equipment (PPE) .

- Validation : Use research-grade compounds only; avoid medical or industrial applications without rigorous validation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for carboxamide derivatives be resolved?

- Systematic review : Conduct a targeted literature search using databases (PubMed, TOXCENTER) with CAS numbers, MeSH terms, and synonyms to identify conflicting studies. Apply inclusion/exclusion criteria to filter outdated or non-peer-reviewed data .

- Dose-response validation : Replicate experiments under standardized conditions (e.g., fixed concentrations, cell lines) to isolate variables. Use statistical tools (e.g., ANOVA) to analyze reproducibility .

Q. What computational methods are suitable for studying the reactivity of this compound?

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with biological targets like enzymes or receptors. Validate results with in vitro assays .

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential maps, which correlate with reactivity .

Q. How can degradation products of hydrazinecarboxamides be identified and quantified?

- Chromatography : Use HPLC-UV or LC-MS with a C18 column and acetonitrile/water gradient to separate degradation products. Compare retention times and mass spectra with synthetic standards .

- Oxidative profiling : Treat samples with potassium permanganate or hydrogen peroxide to simulate degradation. Monitor sulfoxide/sulfone formation via FT-IR or NMR .

Q. What methodologies are recommended for mechanistic studies of carboxamide bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.